molecular formula C16H25NO4 B5004368 2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine

2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine

Cat. No.: B5004368
M. Wt: 295.37 g/mol
InChI Key: TXLNIANPRVXFQI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine is a synthetic organic compound characterized by its morpholine ring substituted with dimethyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the trimethoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties can be exploited in the development of new materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving morpholine derivatives.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, which can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells. The morpholine ring can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.

    3,4,5-Trimethoxybenzyl Chloride: Used as a precursor in the synthesis of the target compound.

    Morpholine: The parent compound, which is less complex and has different applications.

Uniqueness

2,6-Dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine is unique due to the presence of both the dimethylmorpholine and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-11-8-17(9-12(2)21-11)10-13-6-14(18-3)16(20-5)15(7-13)19-4/h6-7,11-12H,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLNIANPRVXFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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